molecular formula C20H26O6 B1254956 (1S,2S,3R,4aR,4bR,7S,9aS,10S,10aR)-2,7-dihydroxy-1,3-dimethyl-8-methylene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylic acid

(1S,2S,3R,4aR,4bR,7S,9aS,10S,10aR)-2,7-dihydroxy-1,3-dimethyl-8-methylene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylic acid

Cat. No. B1254956
M. Wt: 362.4 g/mol
InChI Key: ODSZHTGQPOFAMX-XYPRZICTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2alpha-methyl-gibberellin A1 is an alkyl-gibberellin that is gibberellin A1 carrying an extra methyl substituent at position 2alpha (3alpha using gibbane skeletal numbering).

Scientific Research Applications

Asymmetric Synthesis

A novel method for asymmetric synthesis of long-chain and polycyclic polypropanoate fragments has been developed, starting from 2,2'-ethylidenebis[3,5-dimethylfuran]. This method led to products like diethyl (1S,2R,3S,4S,4aS,7R,8R,8aR,9aS,10R,10aR)-1,3,4,7,8,8a,9,9a-octahydro-3-hydroxy-2,4,5,7,10-pentamethyl-9-oxo-2H,10H-2,4a : 7,10a-diepoxyanthracene-1,8-dicarboxylate, demonstrating its utility in complex molecule construction (Marchionni & Vogel, 2001).

Extraction Techniques

The extraction of Gibberellic acid, a structurally similar compound to our target molecule, was explored using Amberlite La-2 in various diluents. Isoamyl alcohol was found to be the most effective diluent, showcasing the importance of solvent selection in the extraction of complex organic compounds (Uslu, 2012).

Chemical Reactions and Derivatives

The reaction of diazomethane with certain substituted molecules resulted in the production of compounds like (E) and (Z)-1,2-disubstituted-7-oxo-6-oxa-4-azaspiro[2.4]-hept-4-enes. These findings illustrate the diverse reactivity of complex organic structures similar to our target molecule, hinting at its potential reactivity and utility in various chemical syntheses (Arenal et al., 1983).

Biological Activity

Amethinol A, a diterpene bearing a structural resemblance to our target molecule, exhibited significant attenuation of RORγt-dependent autoimmune responses. This suggests that compounds with complex ring systems similar to our target molecule might possess notable biological activities (Zhao et al., 2018).

properties

Product Name

(1S,2S,3R,4aR,4bR,7S,9aS,10S,10aR)-2,7-dihydroxy-1,3-dimethyl-8-methylene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylic acid

Molecular Formula

C20H26O6

Molecular Weight

362.4 g/mol

IUPAC Name

(1R,2R,5S,8S,9S,10R,11S,12S,13R)-5,12-dihydroxy-11,13-dimethyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid

InChI

InChI=1S/C20H26O6/c1-9-6-20-11-4-5-19(25)8-18(11,7-10(19)2)12(15(22)23)13(20)17(3,14(9)21)16(24)26-20/h9,11-14,21,25H,2,4-8H2,1,3H3,(H,22,23)/t9-,11-,12-,13-,14+,17+,18+,19+,20-/m1/s1

InChI Key

ODSZHTGQPOFAMX-XYPRZICTSA-N

Isomeric SMILES

C[C@@H]1C[C@@]23[C@@H]4CC[C@@]5(C[C@]4(CC5=C)[C@H]([C@@H]2[C@@]([C@H]1O)(C(=O)O3)C)C(=O)O)O

Canonical SMILES

CC1CC23C4CCC5(CC4(CC5=C)C(C2C(C1O)(C(=O)O3)C)C(=O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,2S,3R,4aR,4bR,7S,9aS,10S,10aR)-2,7-dihydroxy-1,3-dimethyl-8-methylene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylic acid
Reactant of Route 2
(1S,2S,3R,4aR,4bR,7S,9aS,10S,10aR)-2,7-dihydroxy-1,3-dimethyl-8-methylene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylic acid
Reactant of Route 3
(1S,2S,3R,4aR,4bR,7S,9aS,10S,10aR)-2,7-dihydroxy-1,3-dimethyl-8-methylene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylic acid
Reactant of Route 4
(1S,2S,3R,4aR,4bR,7S,9aS,10S,10aR)-2,7-dihydroxy-1,3-dimethyl-8-methylene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylic acid
Reactant of Route 5
(1S,2S,3R,4aR,4bR,7S,9aS,10S,10aR)-2,7-dihydroxy-1,3-dimethyl-8-methylene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylic acid
Reactant of Route 6
(1S,2S,3R,4aR,4bR,7S,9aS,10S,10aR)-2,7-dihydroxy-1,3-dimethyl-8-methylene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylic acid

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